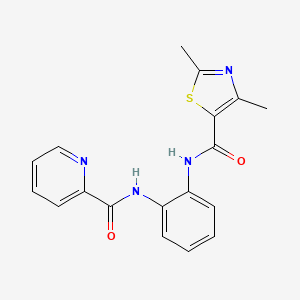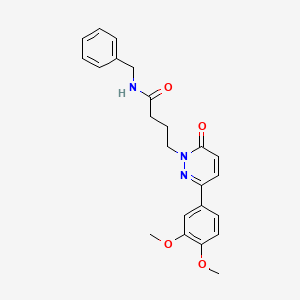
N-benzyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-benzyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is not directly discussed in the provided papers. However, the papers do discuss related compounds with similar structural motifs and potential biological activities. For instance, paper describes a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which share the N-benzyl component and are synthesized for their antiproliferative activity against cancer cell lines. Paper discusses the synthesis of a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related derivatives as potential new hybrid anticonvulsant agents. These compounds are structurally related to the one due to the presence of the N-benzyl moiety and their potential pharmacological applications.
Synthesis Analysis
The synthesis of related compounds involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) as mentioned in paper . This method is a powerful tool for constructing complex molecules due to its high efficiency and the ability to introduce a wide variety of substituents. The synthesis of anticonvulsant agents in paper involves the coupling reaction of substituted benzylamines with carboxylic acids using N,N-carbonyldiimidazole (CDI) as the coupling reagent. These methods could potentially be adapted for the synthesis of N-benzyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, although the specific details would depend on the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to N-benzyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is characterized by the presence of a benzyl group and a heterocyclic core, which are important for their biological activity. In paper , structure-activity relationship (SAR) studies highlight the importance of specific substitutions on the benzyl group for antiproliferative activity. The molecular structure is confirmed using spectral data such as (1)H NMR, (13)C NMR, and LC-MS as seen in paper .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include cycloadditions and amide bond formations. The CuAAC reaction is a click chemistry reaction that forms a 1,2,3-triazole ring, a common feature in many biologically active compounds. The amide bond formation is a fundamental reaction in medicinal chemistry, as it is stable and present in many drug molecules. The reactivity of these functional groups could be explored further in the context of N-benzyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are crucial for their pharmacokinetic and pharmacodynamic profiles. While the papers do not provide specific data on the physical and chemical properties of N-benzyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, they do provide insights into the properties of structurally related compounds. For example, paper discusses the metabolic stability of compound 8 and its lack of effect on the activity of human cytochrome P450 isoform CYP3A4. These properties are important for the development of a drug candidate as they affect its safety and efficacy.
科学的研究の応用
Antitumor Activity
Compounds with benzyl-substituted quinazolinones, similar in structural complexity to the requested compound, have been synthesized and evaluated for their antitumor activity. For instance, a study by Ibrahim A. Al-Suwaidan et al. (2016) demonstrated that certain derivatives showed significant broad-spectrum antitumor activity, with potency notably higher than that of the positive control 5-FU. This suggests the potential of structurally complex compounds in cancer treatment research (Ibrahim A. Al-Suwaidan et al., 2016).
Anticonvulsant Properties
Another area of application for complex chemical compounds is in the development of anticonvulsant agents. Kamiński et al. (2015) synthesized a series of compounds that showed promise as new hybrid anticonvulsant agents. These compounds combined chemical fragments of well-known antiepileptic drugs, demonstrating significant protection in preclinical seizure models (Kamiński et al., 2015).
Medicinal Chemistry Applications
Compounds with complex structures are also explored for their potential in various medicinal chemistry applications. For example, the synthesis of novel derivatives of benzoxazole utilizing ionic liquids highlights advancements in solvent-free conditions and environmental considerations in chemical synthesis, which could be relevant to the synthesis and application of the compound (M. Nikpassand et al., 2015).
特性
IUPAC Name |
N-benzyl-4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-29-20-12-10-18(15-21(20)30-2)19-11-13-23(28)26(25-19)14-6-9-22(27)24-16-17-7-4-3-5-8-17/h3-5,7-8,10-13,15H,6,9,14,16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXSUTSDNIHXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2550884.png)
![3-acetyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2550886.png)
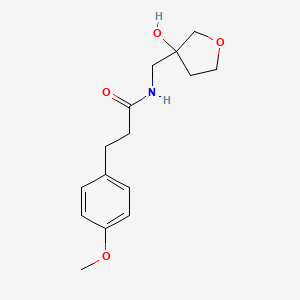


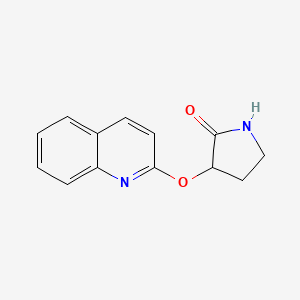
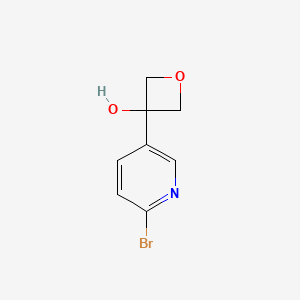
![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2550895.png)
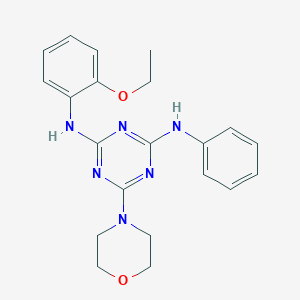
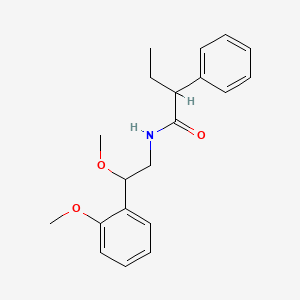
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2550900.png)
![(5-Bromofuran-2-yl)-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2550901.png)

